ABT-418

Description

Properties

CAS No. |

147402-53-7 |

|---|---|

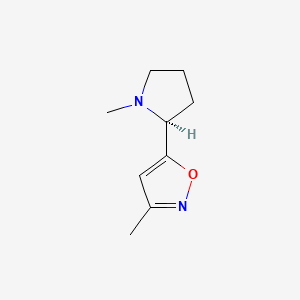

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole |

InChI |

InChI=1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3/t8-/m0/s1 |

InChI Key |

ILLGYRJAYAAAEW-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=NOC(=C1)[C@@H]2CCCN2C |

Canonical SMILES |

CC1=NOC(=C1)C2CCCN2C |

Appearance |

Solid powder |

Other CAS No. |

147402-53-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole ABT 418 ABT-418 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of ABT-418 at α4β2 Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of ABT-418, a potent and selective agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a primary focus on its interaction with the α4β2 subtype. This compound has been a subject of significant research interest for its potential therapeutic applications in cognitive disorders, including Alzheimer's disease and ADHD.[1][2][3] This document provides a comprehensive overview of its binding affinity, functional efficacy, and downstream signaling effects, supplemented with detailed experimental protocols and quantitative data summaries to facilitate further research and drug development endeavors.

Core Mechanism of Action: A Dual-Faceted Agonist

This compound acts as a subtype-selective agonist at neural nAChRs, exhibiting high affinity for the α4β2, α7, and α2β2 subtypes, while showing negligible activity at α3β4 receptors.[1][2] Its primary mechanism of action at the α4β2 receptor, the most abundant high-affinity nicotine binding site in the brain, is the activation of the ligand-gated ion channel.[4][5] This activation leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal membrane depolarization and the modulation of neurotransmitter release.[6][7]

Interestingly, the action of this compound is not that of a simple agonist. At higher concentrations, it exhibits complex properties, including a concentration-dependent noncompetitive inhibition of acetylcholine (ACh) responses.[8] This inhibitory effect is voltage-dependent and suggests that this compound may also act as a channel blocker at depolarized membrane potentials.[8] This dual functionality as both an agonist and a noncompetitive antagonist contributes to its unique pharmacological profile.

Quantitative Analysis of this compound Interaction with α4β2 Receptors

The following tables summarize the key quantitative parameters defining the interaction of this compound and other relevant ligands with the α4β2 nAChR.

| Ligand | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| This compound | α4β2 | [³H]cytisine Binding | Ki | 3 nM | [5] |

| This compound | α4β2 | [³H]nicotine Binding | Ki | 6 nM | [5] |

| This compound | Human α4β2 (M10 cells) | Competition with [³H]nicotine/[³H]cytisine | Ki (major site) | 68.6 nM | [9] |

| This compound | Human α4β2 (M10 cells) | Competition with [³H]nicotine/[³H]cytisine | Ki (minor site) | 0.86 nM | [9] |

| (-)-Nicotine | α4β2 | [³H]nicotine Binding | Ki | ~1.5 nM | [5] |

| (-)-Nicotine | Human α4β2 (M10 cells) | Competition with [³H]nicotine/[³H]cytisine | Ki (major site) | 2.80 nM | [9] |

| Epibatidine | Human α4β2 (M10 cells) | Competition with [³H]nicotine/[³H]cytisine | Ki (major site) | 0.35 nM | [9] |

| Ligand | Receptor Subtype | Cell Type | Parameter | Value | Reference |

| This compound | Rat α4β2 | Xenopus oocytes | EC₅₀ | ~6 µM | [8] |

| This compound | Rat α2β2 | Xenopus oocytes | EC₅₀ | ~11 µM | [8] |

| This compound | Rat α3β4 | Xenopus oocytes | EC₅₀ | ~188 µM | [8] |

| Acetylcholine | Rat α3β2 | Xenopus oocytes | EC₅₀ | ~30 µM | [8] |

| Acetylcholine | Rat α2β2 | Xenopus oocytes | EC₅₀ | ~500 µM | [8] |

Downstream Signaling and Neurotransmitter Modulation

Activation of presynaptic α4β2 nAChRs by this compound enhances the release of several key neurotransmitters, most notably acetylcholine and dopamine. This modulation of neurotransmitter systems is believed to underlie its pro-cognitive and anxiolytic effects.

Experimental Workflows for Characterizing this compound

The following diagram illustrates a typical experimental workflow for the comprehensive characterization of a novel nAChR ligand like this compound.

Detailed Experimental Protocols

Radioligand Binding Assays for α4β2 nAChRs

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound like this compound for the α4β2 nAChR using a radiolabeled ligand such as [³H]cytisine or [³H]nicotine.

Materials:

-

Tissue Preparation: Rat brain tissue (e.g., cortex or thalamus) or cells stably expressing human α4β2 nAChRs.

-

Radioligand: [³H]cytisine or [³H]nicotine.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known α4β2 ligand (e.g., (-)-nicotine or epibatidine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: Brandel cell harvester or equivalent.

-

Filters: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine.

-

Scintillation Counter and Scintillation Fluid .

Procedure:

-

Membrane Preparation: Homogenize the brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of the test compound (this compound).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the non-specific binding control.

-

-

Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other counts to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology on α4β2-Expressing Cells

This protocol outlines the whole-cell patch-clamp technique to measure the functional activity (e.g., EC₅₀ and efficacy) of this compound on α4β2 nAChRs expressed in a cell line (e.g., HEK293 cells or Xenopus oocytes).

Materials:

-

Cells: HEK293 cells transiently or stably transfected with cDNAs for human α4 and β2 subunits, or Xenopus laevis oocytes injected with cRNAs.

-

External Solution (for mammalian cells): e.g., (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal (Pipette) Solution (for mammalian cells): e.g., (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

Test Compound: this compound dissolved in the external solution at various concentrations.

-

Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.

-

Glass Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with the internal solution.

Procedure:

-

Cell Preparation: Plate the transfected cells on coverslips 24-48 hours before the experiment. For oocytes, prepare and inject them with cRNA 2-7 days prior to recording.

-

Pipette Preparation: Fill the glass pipette with the internal solution and mount it on the micromanipulator.

-

Seal Formation: Under visual control using the microscope, approach a single cell with the pipette tip while applying slight positive pressure. Once the pipette touches the cell, release the pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording: Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.

-

Drug Application: Apply different concentrations of this compound to the cell using a rapid perfusion system.

-

Data Acquisition: Record the inward currents elicited by the application of this compound.

-

Data Analysis: Measure the peak amplitude of the current at each concentration of this compound. Normalize the responses to the maximal response. Plot the normalized current as a function of the log concentration of this compound and fit the data to the Hill equation to determine the EC₅₀ and the Hill coefficient. Efficacy can be determined by comparing the maximal response induced by this compound to that of a full agonist like acetylcholine.

In Vivo Microdialysis for Neurotransmitter Release

This protocol describes the use of in vivo microdialysis to measure changes in extracellular levels of acetylcholine and dopamine in a specific brain region (e.g., striatum or prefrontal cortex) of a freely moving rat following the administration of this compound.[10][11][12][13]

Materials:

-

Animal Model: Adult male Sprague-Dawley or Wistar rats.

-

Microdialysis Probe: Commercially available or custom-made probe with a semi-permeable membrane.

-

Stereotaxic Apparatus.

-

Perfusion Pump.

-

Artificial Cerebrospinal Fluid (aCSF): e.g., (in mM) 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂, pH 7.4.

-

Test Compound: this compound dissolved in saline or a suitable vehicle.

-

Fraction Collector.

-

Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) for the quantification of acetylcholine and dopamine.[1][14][15]

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant the microdialysis probe into the target brain region using stereotaxic coordinates. Secure the probe to the skull with dental cement. Allow the animal to recover from surgery for at least 24 hours.

-

Microdialysis Perfusion: On the day of the experiment, connect the probe to the perfusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the system to equilibrate and then collect several baseline dialysate samples (e.g., every 20 minutes for at least 60-120 minutes) to establish stable basal levels of the neurotransmitters.

-

Drug Administration: Administer this compound systemically (e.g., via subcutaneous or intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

-

Post-Drug Sample Collection: Continue to collect dialysate samples for a predetermined period after drug administration to monitor the changes in neurotransmitter levels.

-

Sample Analysis: Analyze the collected dialysate samples for acetylcholine and dopamine concentrations using HPLC-ECD or LC-MS/MS.

-

Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot the percentage change in neurotransmitter levels over time to visualize the effect of this compound. Perform statistical analysis to determine the significance of the observed changes.

Conclusion

This compound demonstrates a complex and multifaceted mechanism of action at the α4β2 nicotinic acetylcholine receptor. It acts as a potent agonist, leading to the activation of the ion channel and subsequent modulation of neurotransmitter release, which likely underlies its observed cognitive-enhancing and anxiolytic properties. However, its additional properties as a noncompetitive antagonist at higher concentrations contribute to a unique pharmacological profile that may offer a favorable therapeutic window. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this compound and the development of novel ligands targeting the α4β2 nAChR for the treatment of various neurological and psychiatric disorders.

References

- 1. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation and inhibition of rat neuronal nicotinic receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 12. news-medical.net [news-medical.net]

- 13. Fig. 6.4, [Apparatus for in vivo microdialysis...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A microdialysis study on striatal dopamine, 5-HT and metabolites in conscious rats after various treatments: evidence for extravesicular release of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

ABT-418: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and signaling pathways associated with ABT-418, a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist.

Core Chemical Properties and CAS Number

This compound is a potent and selective agonist for neuronal nicotinic acetylcholine receptors, with a particular affinity for the α4β2 subtype.[1][2] It has been investigated for its potential therapeutic effects in cognitive and neurodegenerative disorders. The compound is available as a free base and a hydrochloride salt, with distinct CAS numbers for each form.

Table 1: Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 147402-53-7 | 147388-83-8[3][4][5] |

| Molecular Formula | C₉H₁₄N₂O | C₉H₁₄N₂O·HCl[3][5][6] |

| Molecular Weight | 166.22 g/mol | 202.68 g/mol [3][4][5] |

| Solubility | - | Water: Soluble[3] DMSO: Soluble[7] |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| pKa | Not available | Not available |

Experimental Protocols

In Vitro Radioligand Binding Assay

A common method to characterize the binding affinity of this compound to its target receptors is through radioligand binding assays.[8][9] A detailed protocol for a competitive binding assay using [³H]cytisine to label α4β2 nAChRs in rat brain membranes is described below.[2]

Materials:

-

Rat brain tissue

-

[³H]cytisine (radioligand)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh binding buffer and resuspend to a final protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]cytisine, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known nicotinic agonist like nicotine).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]cytisine (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Animal Models

This compound has been evaluated in various animal models to assess its effects on cognition and behavior.

-

Contextual Fear Conditioning in Rats: This model is used to study learning and memory. Rats are placed in a novel environment (context) and receive a mild footshock. The association between the context and the footshock leads to a fear response (e.g., freezing) when the animal is re-exposed to the same context. This compound can be administered prior to the training or testing phase to evaluate its impact on fear memory formation and recall.[10]

-

Sustained Attention Tasks in Rats: To assess the effects on attention, rats can be trained on operant tasks that require sustained vigilance. The administration of this compound can be evaluated for its ability to improve performance in these tasks, particularly in models of cognitive impairment.[11]

-

Elevated Plus Maze in Rats: This model is used to assess anxiety-like behavior. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent in the open arms. This compound has been shown to induce anxiolytic-like effects in this paradigm.[10]

Signaling Pathways

This compound exerts its effects by selectively activating α4β2 nicotinic acetylcholine receptors, which are ligand-gated ion channels.[1][2] The binding of this compound to these receptors leads to a conformational change, opening the channel and allowing the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), into the neuron. This influx of positive ions causes membrane depolarization, leading to the generation of an excitatory postsynaptic potential and subsequent neuronal activation.

The increase in intracellular calcium concentration is a critical second messenger that can trigger various downstream signaling cascades. Two key pathways implicated in the effects of α4β2 nAChR activation are the PI3K/Akt and ERK1/2 pathways.

This compound Signaling Pathway

Caption: this compound signaling cascade.

Experimental Workflow for In Vitro Binding Assay

Caption: Radioligand binding assay workflow.

References

- 1. Characterization of [3H]this compound: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]

- 5. scbt.com [scbt.com]

- 6. adooq.com [adooq.com]

- 7. This compound hydrochloride | TargetMol [targetmol.com]

- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Anxiolytic-like effects of the novel cholinergic channel activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancement of sustained attention performance by the nicotinic acetylcholine receptor agonist this compound in intact but not basal forebrain-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

ABT-418: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABT-418, chemically known as (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs). Developed by Abbott Laboratories, it emerged from a research program aimed at creating a novel therapeutic agent with the cognitive-enhancing and anxiolytic properties of nicotine but with a more favorable side-effect profile. This compound demonstrated selectivity for central nAChR subtypes, particularly the α4β2 subtype, and showed promise in preclinical models of cognition and anxiety. Subsequently, it was investigated in clinical trials for Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD). While early clinical studies showed some positive signals, the development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental methodologies, quantitative data, and a historical perspective on its journey from laboratory to clinical investigation.

Introduction: The Rationale for a Selective Nicotinic Agonist

The cholinergic system, particularly the role of nicotinic acetylcholine receptors (nAChRs), has long been implicated in cognitive processes such as learning, memory, and attention. The observation that nicotine could enhance cognitive performance spurred interest in developing nAChR agonists for neurodegenerative and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease and ADHD.[1][2] However, the therapeutic potential of nicotine is limited by its poor side-effect profile, including cardiovascular effects and abuse liability, which are mediated by its non-selective action on various nAChR subtypes in both the central and peripheral nervous systems.[3]

This led to the pursuit of subtype-selective nAChR agonists that could preferentially target the receptors in the brain responsible for cognitive enhancement while minimizing peripheral side effects.[4] this compound was designed as an isoxazole analog of nicotine with the goal of achieving this desired selectivity.[3]

Discovery and Synthesis

This compound, with the chemical formula C₉H₁₄N₂O and a molar mass of 166.224 g·mol⁻¹, was synthesized by Abbott Laboratories.[5] A patented method for preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(S)-pyrrolidinyl)isoxazoles describes a process involving the reaction of a protected 2-oxo-pyrrolidine starting material with a suitable organic anion, followed by cyclization and dehydration of the resulting beta-keto oxime intermediate.[6]

Synthesis Protocol Overview

A general procedure for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of an aldehyde with hydroxylamine to form an oxime. This is followed by reaction with an N-halosuccinimide to generate a hydroximinoyl halide, which then undergoes a 1,3-dipolar cycloaddition with an alkyne.[7][8][9]

A specific, high-yield process for the enantiomerically-pure synthesis of this compound starts from (S)-pyroglutamic acid. The process involves the following key steps:

-

Esterification of (S)-pyroglutamic acid.

-

Reaction with the dianion of acetone oxime.

-

Cyclization and dehydration of the resulting intermediate to form the isoxazole ring.[6]

Pharmacological Profile

This compound is a potent agonist at the α4β2 subtype of neuronal nAChRs.[10] Its in vitro and in vivo pharmacology has been extensively characterized, demonstrating its selectivity and potential therapeutic effects.

In Vitro Characterization

3.1.1. Receptor Binding Affinity

Radioligand binding assays were crucial in determining the affinity of this compound for nAChRs. [3H]this compound was found to bind with high affinity to rat brain membranes.[11]

Table 1: In Vitro Binding Affinity of this compound and Other Nicotinic Ligands

| Compound | Receptor/Tissue | Assay | Kd (nM) | Ki (nM) | Bmax |

| [3H]this compound | Rat Brain Membranes | Saturation Binding | 2.85 ± 0.14 | - | Not Reported |

| (-)-Nicotine | [3H]this compound sites | Competition Binding | - | 0.8 ± 0.1 | - |

| (-)-Cytisine | [3H]this compound sites | Competition Binding | - | 0.2 ± 0.1 | - |

| (+/-)-Epibatidine | [3H]this compound sites | Competition Binding | - | 0.05 ± 0.01 | - |

| Dihydro-β-erythroidine | [3H]this compound sites | Competition Binding | - | 32 ± 1.5 | - |

| This compound | [3H]-Cytisine sites | Competition Binding | - | 3 | - |

Data compiled from Anderson et al., 1995 and Arneric et al., 1994.[3][11]

3.1.2. Functional Activity

The functional activity of this compound as an nAChR agonist was assessed using various in vitro assays, including patch-clamp electrophysiology and neurotransmitter release assays.

Table 2: In Vitro Functional Activity of this compound

| Assay | Preparation | Agonist | EC50 | Effect |

| Cholinergic Channel Currents | PC12 Cells | This compound | 209 µM | Agonist |

| Cholinergic Channel Currents | PC12 Cells | (-)-Nicotine | 52 µM | Agonist |

| [3H]-Dopamine Release | Rat Striatal Slices | This compound | 380 nM | Agonist |

| [3H]-Dopamine Release | Rat Striatal Slices | (-)-Nicotine | 40 nM | Agonist |

Data from Arneric et al., 1994.[3]

Preclinical In Vivo Pharmacology

Preclinical studies in animal models demonstrated the cognitive-enhancing and anxiolytic-like effects of this compound.

Table 3: In Vivo Preclinical Efficacy of this compound

| Animal Model | Test | Doses (mg/kg or µmol/kg) | Outcome |

| Septal-lesioned rats | Morris Water Maze | 0.19 and 1.9 µmol/kg, i.p. | Attenuated lesion-induced deficits in spatial discrimination.[12] |

| Adult monkeys | Delayed Recall Task with Distractors | 2.0-16.2 nmol/kg, i.m. | Prevented distractibility and improved accuracy.[13] |

| Rats | Elevated Plus Maze | 0.62 µmol/kg, i.p. | Increased time spent in open arms (anxiolytic-like effect).[14] |

| Spontaneously Hypertensive Rats (ADHD model) | Morris Water Maze | Not Specified | Improved spatial memory.[15] |

| Intact rats | Sustained Attention Task | 0.04, 0.13, 0.39 mg/kg | Enhanced performance in sham-lesioned animals.[16] |

This compound was found to be less potent than (-)-nicotine in inducing side effects such as hypothermia, seizures, and effects on blood pressure, highlighting its improved safety profile.[17][18]

Clinical Development

Based on its promising preclinical profile, this compound advanced into clinical trials for both Alzheimer's disease and ADHD.

Alzheimer's Disease

An acute study in six patients with moderate Alzheimer's disease showed that this compound, at doses of 6, 12, and 23 mg over 6 hours, led to significant improvements in total recall and a decline in recall failure on a verbal learning task, with no significant side effects.[19] Review articles on nicotinic agonists for dementia suggest that while some trials have shown improvements in attention, the overall efficacy on cognitive and behavioral outcomes remains controversial.[1][20]

Attention Deficit Hyperactivity Disorder (ADHD)

A pilot controlled clinical trial investigated the efficacy of a 75 mg/day transdermal patch of this compound in 32 adults with ADHD.[21] The study was a double-blind, placebo-controlled, randomized, crossover trial with two 3-week treatment periods separated by a 1-week washout.[21][22]

Table 4: Key Outcomes of the this compound ADHD Clinical Trial

| Outcome Measure | This compound | Placebo | p-value |

| Proportion of Subjects Improved (CGI) | 40% | 13% | Not Reported |

| Reduction in ADHD Symptom Checklist Scores | 28% | 15% | Not Reported |

Data from Wilens et al., 1999.[21][22]

The results indicated that this compound was potentially useful for treating ADHD, particularly for symptoms of inattention.[17][21] The treatment was relatively well-tolerated, with dizziness and nausea being the most common adverse effects.[21][22] Despite these encouraging initial findings, further clinical development of this compound was discontinued. The precise reasons for the discontinuation are not explicitly stated in the reviewed literature, but challenges with nicotinic agonist development in general include cholinergic side effects and receptor desensitization at higher doses.[2]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments for the characterization of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd and Ki) of this compound and other ligands to nAChRs.

Protocol Overview:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the nAChRs.

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]this compound or [3H]-cytisine) in the presence and absence of competing unlabeled ligands (including this compound) at various concentrations.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Analyze the binding data using non-linear regression to determine Kd, Ki, and Bmax values.

Patch-Clamp Electrophysiology

Objective: To characterize the functional properties of this compound as an nAChR agonist.

Protocol Overview:

-

Cell Culture: Use a cell line expressing the nAChR subtype of interest (e.g., PC12 cells which endogenously express nAChRs).

-

Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single cell.

-

Drug Application: Apply solutions containing different concentrations of this compound or other agonists to the cell.

-

Data Acquisition: Record the resulting ion channel currents.

-

Data Analysis: Construct dose-response curves to determine the EC50 value for channel activation.

[3H]-Dopamine Release Assay

Objective: To measure the ability of this compound to stimulate dopamine release from brain tissue.

Protocol Overview:

-

Slice Preparation: Prepare brain slices from the striatum, a region rich in dopaminergic nerve terminals.

-

Radiolabeling: Incubate the slices with [3H]-dopamine, which is taken up by the dopamine terminals.

-

Superfusion: Place the slices in a superfusion chamber and continuously perfuse with a physiological buffer.

-

Stimulation: Stimulate the slices with this compound or other secretagogues at various concentrations.

-

Fraction Collection: Collect the superfusate in fractions.

-

Quantification: Measure the amount of [3H]-dopamine released in each fraction using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of total [3H]-dopamine released in response to stimulation and determine the EC50.

Morris Water Maze

Objective: To assess the effect of this compound on spatial learning and memory in animal models.

Protocol Overview:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Training: Animals are placed in the pool from different starting locations and must learn the location of the hidden platform using spatial cues in the room.

-

Drug Administration: Administer this compound or vehicle to the animals before the training sessions.

-

Probe Trial: After several days of training, the platform is removed, and the time the animal spends in the target quadrant where the platform was previously located is measured to assess memory retention.

-

Data Analysis: Analyze parameters such as escape latency (time to find the platform) during training and time in the target quadrant during the probe trial.

Signaling Pathways and Experimental Workflows

Conclusion

This compound represents a significant effort in the rational design of a selective neuronal nicotinic acetylcholine receptor agonist. Its development was based on a strong scientific rationale to harness the cognitive-enhancing effects of nAChR stimulation while minimizing the adverse effects associated with non-selective agents like nicotine. The preclinical data for this compound were promising, demonstrating its potential in models of cognitive impairment and anxiety. Early-phase clinical trials provided some evidence of efficacy in both Alzheimer's disease and ADHD. However, the ultimate discontinuation of its development highlights the challenges inherent in translating preclinical findings into robust clinical efficacy for complex neuropsychiatric and neurodegenerative disorders. The story of this compound provides valuable insights for the ongoing development of novel therapeutics targeting the cholinergic system.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting the nicotinic cholinergic system to treat attention-deficit/hyperactivity disorder: rationale and progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current therapeutics for Alzheimer’s disease and clinical trials [explorationpub.com]

- 6. US5516912A - Method of preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(s)-pyrrolidinyl)isoxazoles - Google Patents [patents.google.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Isoxazole synthesis [organic-chemistry.org]

- 9. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of [3H]this compound: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound, a novel cholinergic channel ligand, on place learning in septal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Central nicotinic receptor agonists this compound, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anxiolytic-like effects of the novel cholinergic channel activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comparative study of the effects of this compound and methylphenidate on spatial memory in an animal model of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enhancement of sustained attention performance by the nicotinic acetylcholine receptor agonist this compound in intact but not basal forebrain-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. psychiatryonline.org [psychiatryonline.org]

- 17. psychiatryonline.org [psychiatryonline.org]

- 18. Acute effects of the selective cholinergic channel activator (nicotinic agonist) this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A pilot controlled clinical trial of this compound, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. psychiatryonline.org [psychiatryonline.org]

- 22. Targeting the Nicotinic Cholinergic System to Treat Attention-Deficit/Hyperactivity Disorder: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic and Pharmacodynamic Profile of ABT-418 in Rodents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-418, a novel isoxazole analog of nicotine, has demonstrated significant potential as a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. Preclinical studies in rodent models have revealed its efficacy in enhancing cognitive function and exerting anxiolytic-like effects, positioning it as a compound of interest for neurological and psychiatric disorders. This technical guide provides a comprehensive summary of the available pharmacokinetic and pharmacodynamic data for this compound in rodents. It includes a detailed examination of its absorption, distribution, and metabolism, alongside its in vitro and in vivo pharmacological effects. Methodological details for key experiments are provided to facilitate the replication and extension of these findings.

Pharmacokinetics

The pharmacokinetic profile of this compound in rodents suggests rapid absorption and significant brain penetration, key characteristics for a centrally acting therapeutic agent. While comprehensive public data is limited, key studies provide valuable insights into its disposition.

Absorption and Distribution

Following oral administration in mice, this compound is rapidly absorbed, with peak plasma and brain concentrations achieved within 15 to 30 minutes. The compound readily crosses the blood-brain barrier, with brain levels reported to be 2- to 3-fold higher than corresponding plasma levels. This preferential distribution to the central nervous system is crucial for its pharmacological activity.

Metabolism and Elimination

The elimination half-life of this compound in mice is estimated to be between 60 and 90 minutes after oral administration. The major identified metabolites of this compound, including (S)-1-methyl-5-(3-methyl-5-isoxazolyl)-2-pyrrolidinone, cis-ABT-418 N-oxide, and trans-ABT-418 N-oxide, have been shown to be pharmacologically inactive[1]. This suggests that the observed in vivo effects of this compound are directly attributable to the parent compound.

Quantitative Pharmacokinetic Parameters

Detailed quantitative pharmacokinetic data for this compound in rodents is not extensively available in the public domain. The following table summarizes the key available parameters.

| Parameter | Species | Route of Administration | Value | Reference |

| Tmax (Peak Time) | Mouse | Oral | 15 - 30 minutes | Decker et al., 1994b |

| Half-life (t½) | Mouse | Oral | 60 - 90 minutes | Decker et al., 1994b |

| Brain/Plasma Ratio | Mouse | Oral | 2 - 3 | Decker et al., 1994b |

Pharmacodynamics

This compound's pharmacodynamic effects are mediated through its agonist activity at neuronal nAChRs. This interaction leads to a cascade of downstream events, ultimately resulting in its observed behavioral effects.

In Vitro Receptor Binding and Functional Activity

This compound exhibits a high affinity for the α4β2 subtype of neuronal nAChRs. In vitro studies have characterized its binding and functional potencies at various nAChR subtypes.

| Assay | Receptor Subtype | Preparation | Parameter | Value | Reference |

| Binding Affinity | α4β2 | Rat brain membranes | Ki for [³H]cytisine binding | 3 nM | Arneric et al., 1994 |

| Functional Activity | α4β2 | Xenopus oocytes | EC50 | 6 µM | Papke et al., 1996[2] |

| Functional Activity | α2β2 | Xenopus oocytes | EC50 | 11 µM | Papke et al., 1996[2] |

| Functional Activity | α3β4 | Xenopus oocytes | EC50 | 188 µM | Papke et al., 1996[2] |

In Vivo Behavioral Effects

Studies in rodent models have consistently demonstrated the cognitive-enhancing and anxiolytic-like properties of this compound.

| Behavioral Model | Species | Dosing | Key Findings | Reference |

| Elevated Plus Maze | Rat | 0.62 µmol/kg, i.p. | Significant increase in time spent in open arms, indicative of anxiolytic-like effects.[1] | Brioni et al., 1994[1] |

| Morris Water Maze (Septal-lesioned) | Rat | 0.19 and 1.9 µmol/kg, i.p. | Attenuated lesion-induced deficits in spatial discrimination.[3] | Decker et al., 1994a[3] |

| Contextual Fear Conditioning | Mouse | 0.26 mg/kg, i.p. | Enhanced contextual fear conditioning. | Gould et al., 2004[4] |

| Delayed Recall (Distractibility) | Monkey | 2.0-16.2 nmol/kg, i.m. | Prevented distractibility and improved accuracy.[5] | Prendergast et al., 1998[5] |

Experimental Protocols

Pharmacokinetic Analysis

-

Animal Models: Male mice are commonly used.

-

Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via oral gavage or intraperitoneal injection.

-

Sample Collection: Blood samples are collected at various time points post-administration via retro-orbital sinus or cardiac puncture. Brain tissue is also collected.

-

Sample Preparation: Plasma is separated by centrifugation. Brain tissue is homogenized in a suitable buffer.

-

Quantification: this compound concentrations in plasma and brain homogenates are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.

Elevated Plus Maze

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Procedure: Rats are administered this compound or vehicle. After a set pre-treatment time, each rat is placed in the center of the maze, and its behavior is recorded for a specified duration (e.g., 5 minutes).

-

Measures: The primary measures are the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Morris Water Maze

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

-

Procedure: Rats with septal lesions (a model of cognitive impairment) are administered this compound or vehicle prior to daily training sessions. During training, rats are placed in the pool and must learn the location of the hidden platform.

-

Measures: The latency to find the platform and the path length taken are recorded. A reduction in escape latency and path length indicates improved spatial learning and memory.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, as a nicotinic acetylcholine receptor agonist, initiates a signaling cascade upon binding to its receptor. This leads to the opening of the ion channel, allowing the influx of cations such as sodium and calcium. This influx results in membrane depolarization and the activation of voltage-gated calcium channels, further increasing intracellular calcium levels. These events trigger the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, which are believed to underlie the cognitive-enhancing and other central nervous system effects of the compound.

Rodent Pharmacokinetic Study Workflow

The workflow for a typical rodent pharmacokinetic study of this compound involves several key steps, from the initial preparation and administration of the compound to the final analysis of the collected data. This systematic process ensures the generation of reliable and reproducible pharmacokinetic profiles.

Conclusion

This compound demonstrates a promising preclinical profile with rapid central nervous system penetration and selective agonist activity at α4β2 neuronal nicotinic acetylcholine receptors. Its ability to enhance cognition and reduce anxiety-like behaviors in rodent models, coupled with a favorable metabolic profile where the primary metabolites are inactive, underscores its therapeutic potential. Further detailed pharmacokinetic studies, particularly across different species and dosing regimens, would be beneficial to fully elucidate its clinical translatability. The experimental protocols and data presented herein provide a valuable resource for researchers in the field of neuropharmacology and drug development.

References

- 1. Anxiolytic-like effects of the novel cholinergic channel activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation and inhibition of rat neuronal nicotinic receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a novel cholinergic channel ligand, on place learning in septal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The enhancement of contextual fear conditioning by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Central nicotinic receptor agonists this compound, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of ABT-418: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-418, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, is a novel cholinergic ligand that acts as a selective agonist at neuronal nicotinic acetylcholine receptors (nAChRs). Developed by Abbott Laboratories, it has demonstrated potential as a therapeutic agent for cognitive deficits and anxiety-related disorders. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional potency at various nAChR subtypes, and the experimental methodologies employed for its evaluation.

Data Presentation: Quantitative Pharmacological Profile of this compound

The following table summarizes the key quantitative data from in vitro studies of this compound, providing a comparative look at its interaction with different nAChR subtypes and its functional effects in various assays.

| Assay Type | Receptor/System | Parameter | Value | Reference(s) |

| Receptor Binding | ||||

| Radioligand Binding ([³H]-Cytisine) | Rat Brain nAChR | Kᵢ | 3 nM | [1] |

| Radioligand Binding ([³H]-ABT-418) | Rat Brain nAChR | Kₐ | 2.85 nM | [2] |

| Radioligand Binding ([³H]-Nicotine) | M10 Cells (α4β2) | Kᵢ (major site) | 68.6 nM | [3] |

| Radioligand Binding ([³H]-Nicotine) | M10 Cells (α4β2) | Kᵢ (minor site) | 0.86 nM | [3] |

| Functional Activity | ||||

| Patch-Clamp Electrophysiology | PC12 Cells | EC₅₀ | 209 µM | [1][4] |

| [³H]-Dopamine Release | Rat Striatal Slices | EC₅₀ | 380 nM | [1] |

| ⁸⁶Rb⁺ Efflux | Mouse Thalamic Synaptosomes | Potency | Equipotent to (-)-nicotine | [1][5] |

| Electrophysiology (Two-Electrode Voltage Clamp) | Xenopus Oocytes (α4β2) | EC₅₀ | ~6 µM | [6][7][8] |

| Electrophysiology (Two-Electrode Voltage Clamp) | Xenopus Oocytes (α2β2) | EC₅₀ | ~11 µM | [6][7][8] |

| Electrophysiology (Two-Electrode Voltage Clamp) | Xenopus Oocytes (α3β4) | EC₅₀ | ~188 µM | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard pharmacological assays for nAChR ligands.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of this compound to displace a radiolabeled ligand with known affinity for nAChRs.

a. Receptor Preparation:

-

For endogenous receptors, tissue from a brain region rich in the target nAChR subtype (e.g., rat cerebral cortex for α4β2) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membrane fraction.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer.

b. Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order: assay buffer, a range of concentrations of this compound (or vehicle for total binding), and a fixed concentration of a suitable radioligand (e.g., [³H]-cytisine for α4β2 nAChRs).

-

For determination of non-specific binding, a high concentration of a known nAChR agonist (e.g., nicotine) is added to a set of wells.

-

The plate is incubated at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

c. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion currents elicited by this compound through nAChRs in whole cells.

a. Cell Preparation:

-

Cells expressing the nAChR subtype of interest (e.g., PC12 cells or Xenopus oocytes injected with nAChR subunit cRNAs) are cultured on coverslips.

-

The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

b. Recording Procedure:

-

A glass micropipette with a fine tip (resistance of 3-7 MΩ) is filled with an internal solution that mimics the intracellular ionic composition.

-

The micropipette is lowered onto the surface of a cell, and gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

A brief pulse of stronger suction is then applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

This compound at various concentrations is applied to the cell via the perfusion system.

c. Data Acquisition and Analysis:

-

The inward currents elicited by this compound are recorded using a patch-clamp amplifier and digitized for computer analysis.

-

The peak current amplitude at each concentration of this compound is measured.

-

A concentration-response curve is generated by plotting the peak current amplitude against the logarithm of the this compound concentration.

-

The EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal function.

[³H]-Dopamine Release from Striatal Slices

This assay assesses the ability of this compound to stimulate the release of neurotransmitters from presynaptic terminals.

a. Tissue Preparation:

-

Rat striata are rapidly dissected and sliced into thin sections (e.g., 300 µm) using a tissue chopper.

-

The slices are pre-incubated in a physiological buffer containing [³H]-dopamine, which is taken up by dopaminergic nerve terminals.

-

After loading, the slices are washed to remove excess unincorporated radioactivity.

b. Release Experiment:

-

The [³H]-dopamine-loaded slices are placed in a superfusion chamber and continuously perfused with buffer.

-

Fractions of the superfusate are collected at regular intervals.

-

After establishing a stable baseline of [³H]-dopamine release, the slices are stimulated by a brief exposure to varying concentrations of this compound.

-

The stimulation is terminated by returning to the baseline buffer.

c. Data Analysis:

-

The radioactivity in each collected fraction is determined by liquid scintillation counting.

-

The amount of [³H]-dopamine released is expressed as a percentage of the total radioactivity remaining in the tissue at the time of collection.

-

The EC₅₀ for this compound-induced [³H]-dopamine release is calculated from the concentration-response curve.

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.

Signaling Pathway of this compound at a Neuronal Nicotinic Acetylcholine Receptor

Caption: Signaling cascade initiated by the binding of this compound to a neuronal nAChR.

References

- 1. benchchem.com [benchchem.com]

- 2. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. jneurosci.org [jneurosci.org]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. 86Rb+ efflux mediated by alpha4beta2*-nicotinic acetylcholine receptors with high and low-sensitivity to stimulation by acetylcholine display similar agonist-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of ABT-418: A Deep Dive into its Effects on Neurotransmitter Release

Abstract

ABT-418, a novel cholinergic ligand, has garnered significant interest within the neuroscience and drug development communities for its potential therapeutic applications in cognitive and attentional disorders such as Alzheimer's disease and ADHD.[1][2][3] Developed by Abbott Laboratories, this compound acts as a selective agonist at neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating a unique profile that distinguishes it from the prototypical nicotinic agonist, (-)-nicotine.[4][5] This technical guide provides an in-depth analysis of the effects of this compound on the release of key neurotransmitters, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's neuropharmacological properties.

Introduction to this compound

This compound, chemically known as (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, is a structural analog of nicotine where the pyridine ring is replaced by an isoxazole bioisostere.[4] This modification confers a selective affinity for specific subtypes of neuronal nAChRs.[1] Primarily, this compound is a potent agonist for the α4β2 nAChR subtype, which is widely expressed in the mammalian brain and implicated in cognitive functions.[5][6] It also shows affinity for α7 and α2β2 subtypes but is notably inactive at α3β4 receptors, which are more associated with peripheral ganglionic effects.[1] This receptor selectivity is hypothesized to account for its favorable in vivo profile, which includes cognition-enhancing and anxiolytic effects with a reduced liability for the side effects commonly associated with nicotine.[4][5]

Core Mechanism of Action: nAChR-Mediated Neurotransmitter Release

Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by an agonist like this compound, undergo a conformational change. This change opens a central pore permeable to cations, primarily Na+ and Ca2+. The influx of these positive ions leads to depolarization of the neuronal membrane. In presynaptic terminals, this depolarization, particularly the influx of Ca2+, is a critical trigger for the fusion of neurotransmitter-containing vesicles with the cell membrane, resulting in the release of neurotransmitters into the synaptic cleft.[7] this compound leverages this mechanism to modulate the release of several key neurotransmitters, thereby influencing a range of downstream neural circuits.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A pilot controlled clinical trial of this compound, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute effects of the selective cholinergic channel activator (nicotinic agonist) this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. Characterization of [3H]this compound: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Structural Analogues and Derivatives of ABT-418

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-418, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. It has demonstrated potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD). This document provides a comprehensive technical overview of the structural analogues and derivatives of this compound, focusing on their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This guide is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cholinergic agents.

Introduction

This compound emerged as a promising candidate from efforts to develop nAChR agonists with improved side-effect profiles compared to nicotine.[1] Its structure, featuring a 3-methylisoxazole ring linked to an N-methylpyrrolidine moiety, has been the subject of extensive medicinal chemistry campaigns aimed at elucidating the structural requirements for potent and selective nAChR activation. This guide delves into the key structural modifications of this compound and their impact on biological activity.

Core Structure and Mechanism of Action

This compound acts as an agonist at several nAChR subtypes, with high affinity for the α4β2, α7, and α2β2 receptors.[2] The binding of this compound to these ligand-gated ion channels induces a conformational change, leading to the opening of the channel and an influx of cations, primarily Na+ and Ca2+. This influx results in membrane depolarization and the modulation of neurotransmitter release, which is believed to underlie its pro-cognitive and anxiolytic effects.

Signaling Pathway of nAChR Agonists

Caption: nAChR agonist signaling pathway.

Structure-Activity Relationships (SAR)

The SAR of this compound analogues has been explored by modifying both the heterocyclic core and the pyrrolidine ring.

Modifications of the Heterocyclic Core

The 3-methylisoxazole ring of this compound is a critical pharmacophore. Bioisosteric replacement of this moiety has been a key strategy to modulate potency and selectivity.

Table 1: In Vitro Activity of this compound and Analogues with Heterocyclic Core Modifications

| Compound | Heterocyclic Core | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| This compound | 3-Methylisoxazole | α4β2 | 3[1] | 380 (Dopamine release)[1] |

| Analogue 1 | Pyridine | α4β2 | 2.0[2] | - |

| Analogue 2 | Oxadiazole | α4β2 | Moderate Affinity[2] | - |

| (-)-Nicotine | Pyridine | α4β2 | - | 40 (Dopamine release)[1] |

Note: Data is compiled from multiple sources and assay conditions may vary.

Modifications of the Pyrrolidine Ring

The (S)-N-methylpyrrolidine ring and its stereochemistry are crucial for high-affinity binding.

Table 2: In Vitro Activity of this compound Analogues with Pyrrolidine Ring Modifications

| Compound | Pyrrolidine Modification | nAChR Subtype | Binding Affinity (Ki, nM) |

| This compound | (S)-N-Methylpyrrolidine | α4β2 | 3[1] |

| (R)-ABT-418 | (R)-N-Methylpyrrolidine | α4β2 | >1000 |

| Desmethyl-ABT-418 | (S)-Pyrrolidine | α4β2 | Reduced Affinity |

Note: Specific Ki values for all derivatives are not consistently reported in the literature; qualitative descriptions of affinity changes are provided where available.

Synthesis of this compound and Derivatives

The synthesis of this compound and its analogues typically involves the coupling of a suitable heterocyclic precursor with a chiral pyrrolidine derivative. Several synthetic routes have been reported, often starting from L-proline or (S)-pyroglutamic acid to establish the desired stereochemistry of the pyrrolidine ring.

General Synthetic Workflow

Caption: General synthetic workflow for this compound analogues.

Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol is a generalized procedure based on commonly reported methods for determining the binding affinity of compounds to nAChRs.

Objective: To determine the inhibition constant (Ki) of test compounds for the [3H]cytisine binding site on nAChRs in rat brain homogenates.

Materials:

-

Rat brain tissue

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2

-

[3H]cytisine (radioligand)

-

Non-specific binding control: (-)-Nicotine (10 µM)

-

Test compounds

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or 10 µM (-)-nicotine (for non-specific binding) or test compound at various concentrations.

-

50 µL of [3H]cytisine (final concentration ~1 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 4°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with ice-cold binding buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Dopamine Release from Rat Striatal Slices

This protocol outlines a common method to assess the functional agonist activity of compounds at presynaptic nAChRs that modulate dopamine release.

Objective: To measure the potency (EC50) and efficacy of test compounds in stimulating [3H]dopamine release from rat striatal slices.

Materials:

-

Rat striatal tissue

-

Krebs-Ringer bicarbonate buffer, gassed with 95% O2 / 5% CO2

-

[3H]dopamine

-

Test compounds

-

Perfusion system

-

Liquid scintillation counter

Procedure:

-

Slice Preparation: Prepare coronal slices (300-400 µm thick) of rat striatum using a tissue chopper or vibratome.

-

Loading with [3H]dopamine: Incubate the slices in Krebs-Ringer buffer containing [3H]dopamine (e.g., 0.1 µM) for 30 minutes at 37°C.

-

Perfusion: Transfer the loaded slices to a perfusion system and wash with buffer for 60 minutes to remove excess radioactivity.

-

Stimulation: Collect baseline fractions of the perfusate. Then, switch to a buffer containing the test compound at a specific concentration for a short period (e.g., 2 minutes). Collect the perfusate during and after stimulation.

-

Scintillation Counting: Measure the radioactivity in each collected fraction using a liquid scintillation counter.

-

Data Analysis: Express the amount of [3H]dopamine released in each fraction as a percentage of the total radioactivity in the tissue at the time of collection. Construct concentration-response curves to determine the EC50 and maximal response for each test compound.

Conclusion

The development of this compound and the subsequent exploration of its structural analogues have significantly advanced our understanding of the SAR of nAChR agonists. The data summarized in this guide highlight the critical roles of the heterocyclic core and the stereochemistry of the pyrrolidine moiety in determining the pharmacological profile of these compounds. The provided experimental protocols offer a foundation for the continued investigation and development of novel cholinergic agents with therapeutic potential for a range of neurological and psychiatric disorders. Further research focusing on subtype selectivity and the optimization of pharmacokinetic properties will be crucial for the successful clinical translation of this class of compounds.

References

- 1. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

ABT-418: An In-Depth Technical Guide on Enantiomeric Specificity and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-418, or (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs). Developed by Abbott Laboratories, it has been investigated for its nootropic, neuroprotective, and anxiolytic properties, with potential applications in treating Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD).[1] This technical guide provides a comprehensive overview of the enantiomeric specificity of this compound, its activity at various nAChR subtypes, and the experimental methodologies used for its characterization.

Enantiomeric Specificity of this compound

The pharmacological activity of this compound resides almost exclusively in its (S)-enantiomer. The (R)-enantiomer, also referred to as A-81754, is significantly less active. This pronounced stereoselectivity is a critical aspect of its pharmacological profile, highlighting the precise structural requirements for potent interaction with nAChRs. In vivo studies have demonstrated that while the (S)-enantiomer is a potent cognitive enhancer, the (R)-enantiomer is inactive in memory-enhancing tasks. This difference in activity is estimated to be at least 100-fold.

Quantitative Analysis of nAChR Activity

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound enantiomers at various nAChR subtypes. The data is compiled from multiple in vitro studies.

Table 1: Binding Affinity (Ki) of this compound Enantiomers at nAChR Subtypes

| Enantiomer | nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| (S)-ABT-418 | α4β2 | [³H]Cytisine | Rat Brain Membranes | 3[2] |

| (S)-ABT-418 | α4β2 | [³H]Nicotine | Human Temporal Cortex (Major Site) | 68.6[3] |

| (S)-ABT-418 | α4β2 | [³H]Nicotine | Human Temporal Cortex (Minor Site) | 0.86[3] |

| (S)-ABT-418 | General nAChR | [³H]Nicotine | Rat Brain | 6[4] |

| (R)-ABT-418 (A-81754) | α4β2 | [³H]Cytisine | Rat Brain Membranes | > 300 |

Note: Data for the (R)-enantiomer is often reported as inactive or significantly less potent rather than a specific Ki value.

Table 2: Functional Potency (EC50) of this compound Enantiomers at nAChR Subtypes

| Enantiomer | nAChR Subtype | Assay Type | Cell Line | EC50 (µM) |

| (S)-ABT-418 | α4β2 | Electrophysiology | Xenopus Oocytes | 6[5][6] |

| (S)-ABT-418 | α2β2 | Electrophysiology | Xenopus Oocytes | 11[5][6] |

| (S)-ABT-418 | α3β4 | Electrophysiology | Xenopus Oocytes | 188[5] |

| (S)-ABT-418 | General nAChR | Patch Clamp | PC12 Cells | 209[2] |

| (S)-ABT-418 | [³H]Dopamine Release | Rat Striatal Slices | - | 0.38 |

| (R)-ABT-418 (A-81754) | Various | Functional Assays | - | Inactive |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Receptor Preparation:

-

Tissue: Homogenize rat brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Cell Lines: Use cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α4 and β2 subunit cDNAs).

-

Membrane Isolation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation.

2. Assay Procedure:

-

Resuspend the final membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand (e.g., [³H]Cytisine for α4β2), and varying concentrations of the test compound ((S)- or (R)-ABT-418).

-

To determine non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine) to a set of wells.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Data Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This technique measures the ion flow through the nAChR channel upon agonist application.

1. Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with a conducting solution (e.g., 3 M KCl), one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply the test compound ((S)- or (R)-ABT-418) at various concentrations to the oocyte via the perfusion system.

3. Data Analysis:

-

Record the inward current elicited by the application of the agonist.

-

Construct a concentration-response curve by plotting the peak current amplitude against the agonist concentration.

-

Fit the data to a sigmoidal dose-response equation to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Hill coefficient.

Visualizations

Signaling Pathway of this compound at a Neuronal Synapse

Caption: Signaling pathway of (S)-ABT-418 at a dopaminergic synapse.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity using a radioligand binding assay.

Logical Relationship of this compound Enantiomers and Activity

Caption: Enantiomeric composition and resulting pharmacological activity of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation and inhibition of rat neuronal nicotinic receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amsbio.com [amsbio.com]

Neuronal Nicotinic Receptor Agonists for Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuronal nicotinic acetylcholine receptors (nAChRs) have emerged as a promising target for therapeutic intervention in cognitive disorders characterized by deficits in attention, learning, and memory, such as Alzheimer's disease and Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3][4][5] Agonists targeting specific nAChR subtypes, particularly the α7 and α4β2* receptors, have demonstrated pro-cognitive effects in both preclinical and clinical studies.[2][6][7][8] This technical guide provides an in-depth overview of the mechanisms of action, signaling pathways, and therapeutic potential of nAChR agonists for cognitive enhancement. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological and experimental workflows to support ongoing research and drug development efforts in this field.

Introduction to Neuronal Nicotinic Receptors and Cognition

nAChRs are ligand-gated ion channels widely distributed throughout the central nervous system (CNS) that play a crucial role in modulating neuronal excitability and synaptic transmission.[1][9] They are pentameric structures composed of various α and β subunits, with the α7 and α4β2 subtypes being the most abundant and well-studied in the context of cognition.[8][10]

-